molecular formula C12H18O B13752367 1-Cyclohexene-1-propanal, 4-(1-methylethenyl)- CAS No. 53510-39-7

1-Cyclohexene-1-propanal, 4-(1-methylethenyl)-

Cat. No.: B13752367
CAS No.: 53510-39-7
M. Wt: 178.27 g/mol
InChI Key: HABLRVJHEDGWBT-UHFFFAOYSA-N
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Description

4-(1-Methylvinyl)cyclohexene-1-propan-1-al is an organic compound with the molecular formula C11H16O. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a cyclohexene ring with a methylvinyl group and a propanal group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al can be achieved through several methods. One common approach involves the reaction of cyclohexene with acetaldehyde in the presence of a catalyst to form the desired product. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. The use of a Lewis acid catalyst, such as aluminum chloride, can enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al often involves the use of continuous flow reactors to ensure consistent product quality and high yield. The process may include the use of advanced separation techniques, such as distillation or chromatography, to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylvinyl)cyclohexene-1-propan-1-al undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.

    Reduction: Reduction of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohol.

    Substitution: The compound can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of a radical initiator to form halogenated derivatives.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Methylvinyl)cyclohexene-1-propan-1-al has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals. In industry, the compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methylvinyl)cyclohexene-1-propan-1-ol
  • 4-(1-Methylvinyl)cyclohexene-1-propan-1-one
  • 4-(1-Methylvinyl)cyclohexene-1-propan-1-amine

Uniqueness

4-(1-Methylvinyl)cyclohexene-1-propan-1-al is unique due to its specific structural features, which include a cyclohexene ring with a methylvinyl group and a propanal group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

53510-39-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-(4-prop-1-en-2-ylcyclohexen-1-yl)propanal

InChI

InChI=1S/C12H18O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5,9,12H,1,3-4,6-8H2,2H3

InChI Key

HABLRVJHEDGWBT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(=CC1)CCC=O

Origin of Product

United States

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